Benzoin

Description

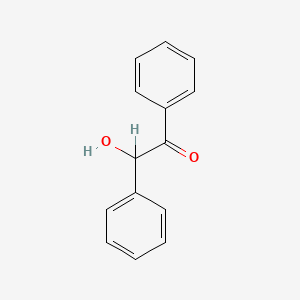

This compound is a ketone that consists of acetophenone bearing hydroxy and phenyl substituents at the alpha-position. The parent of the class of benzoins. It has a role as an EC 3.1.1.1 (carboxylesterase) inhibitor. It is a member of benzoins and a secondary alpha-hydroxy ketone.

This compound is a white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide, and is used in organic syntheses. This should not be confused with this compound gum from STYRAX (see [DB11222]). This compound is an FDA-approved colour additive used for marking fruits and vegetables.

This compound is a natural product found in Dianthus caryophyllus with data available.

(±)-Benzoin is a flavouring ingredient.this compound is an organic compound with the formula PhCH(OH)C(O)Ph. It is a hydroxy ketone attached to two phenyl groups. It appears as off-white crystals, with a light camphor-like odor. This compound is synthesized from benzaldehyde in the this compound condensation. It is chiral and it exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin. (Wikipedia) this compound belongs to the family of Benzoins. These are organic compounds containing a 1,2-hydroxy ketone attached to two phenyl groups.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A white crystalline compound prepared by condensation of benzaldehyde in potassium cyanide and used in organic syntheses. This should not be confused with this compound gum from STYRAX.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2, Array | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020144 | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoin is an off-white to yellow-white crystalline solid with an odor of camphor. Slightly acrid taste. When broken the fresh surfaces have a milky-white color. (NTP, 1992), Dry Powder; NKRA; Pellets or Large Crystals, White or yellowish solid; Slightly soluble in water; [Hawley] Water solubility = 300 mg/L; [ChemIDplus] Slightly yellow solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS., white to light yellow crystals with a faint, sweet, balsamic odour | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

651 °F at 760 mmHg (NTP, 1992), 194.00 °C. @ 12.00 mm Hg, at 102.4kPa: 344 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN 3335 PARTS WATER, MORE SOL IN HOT WATER; SOL IN 5 PARTS PYRIDINE; ACETONE; SOL IN BOILING ALC; SLIGHTLY SOL IN ETHER /DL-FORM/, SOL IN HOT METHANOL; SOL IN HOT ALCOHOL; ACETONE /D & L-FORMS/, SOL IN PYRIDINE /D-FORM/, 0.3 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03, insoluble in water; slightly soluble in hot water, oils, slightly soluble (in ethanol) | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.31 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.31 g/cm³ | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG @ 135.6 °C, Vapor pressure, Pa at 136 °C: 133 | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

PALE YELLOW CRYSTALS, WHITE CRYSTALS | |

CAS No. |

119-53-9, 8050-35-9, 9000-05-9, 579-44-2, 9000-72-0 | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Benzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin tincture | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gum benzoin, Siam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7J6A1NE81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

279 °F (NTP, 1992), 134-138, MP:133-4 °C /D & L FORMS/, 137 °C | |

| Record name | BENZOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19863 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1214 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Benzoin Condensation Reaction Mechanism for Aromatic Aldehydes

Introduction: The Enduring Relevance of a Classic Transformation

First reported in 1832 by Justus von Liebig and Friedrich Wöhler, the benzoin condensation is a cornerstone of organic synthesis, representing a powerful C-C bond-forming reaction between two aromatic aldehydes to yield an α-hydroxy ketone, or acyloin.[1][2] Its significance extends beyond academic interest, finding applications in the synthesis of polymers, heterocyclic compounds, and as a key step in the preparation of pharmaceutical agents like the antiepileptic drug phenytoin.[3][4] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, tailored for researchers, scientists, and drug development professionals. We will dissect the classical cyanide-catalyzed pathway and the increasingly prevalent N-heterocyclic carbene (NHC)-mediated variant, focusing on the causal factors that govern these transformations.

The core of the this compound condensation lies in a fascinating concept known as "umpolung" or polarity inversion.[5][6][7] Under normal circumstances, the carbonyl carbon of an aldehyde is electrophilic. This reaction ingeniously reverses this reactivity, transforming one aldehyde molecule into a nucleophilic acyl anion equivalent, which then attacks a second, unmodified aldehyde molecule.[5][8][9] This guide will illuminate how different catalytic systems achieve this critical polarity reversal.

Part 1: The Classical Mechanism - Cyanide as a Catalyst

The cyanide ion was the first and is a highly efficient catalyst for the this compound condensation.[1][10] Its effectiveness stems from a unique combination of properties: it is a potent nucleophile, its electron-withdrawing nature stabilizes key intermediates, and it is an excellent leaving group.[10][11] The mechanism, first proposed by A.J. Lapworth in 1903, proceeds through several distinct, reversible steps.[1][12]

The Catalytic Cycle with Cyanide

-

Nucleophilic Attack and Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of an aromatic aldehyde. This forms a tetrahedral intermediate, a cyanohydrin anion, which is then protonated by the solvent (often aqueous ethanol) to yield a cyanohydrin.[2][10][11]

-

Deprotonation and Umpolung: A base in the reaction medium abstracts the acidic proton from the carbon that was formerly the carbonyl carbon. The electron-withdrawing cyanide group significantly increases the acidity of this proton, facilitating its removal and the formation of a resonance-stabilized carbanion.[13][14] This step is the crux of the umpolung, as the once-electrophilic carbon is now a potent nucleophile.[6][8]

-

Carbon-Carbon Bond Formation: The newly formed carbanion attacks the carbonyl carbon of a second aldehyde molecule. This nucleophilic addition results in a new carbon-carbon bond and the formation of an alkoxide intermediate.[14]

-

Proton Transfer and Catalyst Regeneration: A proton transfer occurs, followed by the elimination of the cyanide ion. This step regenerates the aromatic ketone functionality and, crucially, releases the cyanide catalyst, allowing it to participate in another catalytic cycle.[1][2] The final product is the α-hydroxy ketone, this compound.

Caption: NHC-catalyzed this compound condensation mechanism.

Advantages and Scope of NHC Catalysis

NHC catalysis offers several advantages over the traditional cyanide method:

-

Reduced Toxicity: NHCs are significantly less toxic than cyanide salts. [13]* Broader Substrate Scope: The reaction can be extended to aliphatic aldehydes, which are prone to aldol condensation under cyanide-catalyzed conditions. [12][15]* Asymmetric Catalysis: The development of chiral NHCs has enabled highly enantioselective this compound condensations, a crucial capability for drug development. [1][16][17]Triazolium-based catalysts have often shown superior enantiomeric excess compared to thiazolium salts. [1]

Experimental Protocol: Thiamine-Catalyzed "Green" this compound Synthesis

This protocol provides a safer, "greener" alternative to the cyanide-catalyzed method.

Materials:

-

Thiamine Hydrochloride (Vitamin B1)

-

Benzaldehyde (freshly purified)

-

Sodium Hydroxide (NaOH) solution (e.g., 3M)

-

Ethanol

-

Water

Procedure:

-

Dissolve thiamine hydrochloride in water in a suitable flask. [18]2. Add ethanol and cool the solution in an ice bath. [18]3. Slowly add a cooled sodium hydroxide solution dropwise while stirring, ensuring the temperature remains low. The solution should turn yellow, indicating the formation of the active thiamine ylide. [18][19]4. Add pure benzaldehyde to the catalyst solution.

-

Heat the reaction mixture gently (e.g., at 60-65°C) for 1-2 hours. [13][19]6. Cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the this compound product by vacuum filtration and wash with cold water. 8. Recrystallize the crude product from an ethanol/water mixture for purification. Self-Validation: The workup and validation are similar to the cyanide protocol. A successful reaction yields a crystalline product. The yield can be variable, and factors like reaction time and temperature are critical for optimization. Poor yields might result from incomplete reaction or side reactions.

Part 3: Comparative Analysis and Field Insights

| Feature | Cyanide Catalysis | N-Heterocyclic Carbene (NHC) Catalysis |

| Catalyst | Cyanide ion (e.g., NaCN, KCN) | Thiazolium or Triazolium salts (e.g., Thiamine) |

| Toxicity | High | Low |

| Substrate Scope | Primarily aromatic aldehydes [8][14] | Aromatic and aliphatic aldehydes [12][15] |

| Asymmetric Control | Not readily achievable | High enantioselectivity with chiral NHCs [1][16] |

| Reaction Conditions | Often requires reflux | Generally milder conditions [20] |

| Key Intermediate | Cyanohydrin-derived carbanion | Breslow Intermediate [21] |

Causality Behind Experimental Choices

-

Purity of Aldehyde: The use of freshly distilled or purified aromatic aldehydes is critical. [22]The primary impurity, benzoic acid, can neutralize the basic catalyst (cyanide or the base used to generate the NHC), thereby inhibiting or halting the reaction.

-

Choice of Base (NHC): The base used to deprotonate the azolium precatalyst must be strong enough to form the carbene but not so strong as to promote competing reactions like the Cannizzaro reaction. [23]Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide are commonly employed. [16][20]* Solvent System: The classic this compound condensation often uses an alcohol-water mixture. [22]This solvent system is effective at dissolving both the organic aldehyde and the inorganic catalyst salts, while also serving as a proton source for the various proton transfer steps in the mechanism.

Conclusion: A Versatile Tool for Modern Synthesis

The this compound condensation, from its cyanide-catalyzed origins to its modern NHC-driven iterations, remains a testament to the power of catalytic C-C bond formation through umpolung reactivity. For professionals in drug development and chemical research, a thorough understanding of both the classical and modern mechanistic pathways is essential. While the cyanide-catalyzed method is historically significant and efficient, the advent of NHC catalysis has broadened the reaction's scope, enhanced its safety profile, and unlocked the door to asymmetric synthesis. This adaptability ensures that the this compound condensation will continue to be a valuable and frequently employed transformation in the construction of complex molecular architectures.

References

-

Organic Chemistry Portal. (n.d.). This compound Condensation. Retrieved from [Link]

-

Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound condensation. Retrieved from [Link]

-

D'Auria, M., & Racioppi, R. (2018). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 23(11), 2949. Retrieved from [Link]

-

BYJU'S. (2020, April 13). Mechanism of this compound Condensation Reaction. Retrieved from [Link]

-

Tanimoto, H., et al. (2019). Catalytic Asymmetric this compound Condensation for the Synthesis of Natural Products and Their Analogs. Organic Letters, 21(1), 189-193. Retrieved from [Link]

-

PierpaLab. (2025, April 10). This compound Condensation with Thiamine. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Thiamine Catalyzed this compound Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

-

Pápai, I., & Tárkányi, G. (2016). The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass. ChemPhysChem, 17(10), 1436-1445. Retrieved from [Link]

-

Wang, Y., et al. (2010). Mechanism insight into the cyanide-catalyzed this compound condensation: a density functional theory study. The Journal of Physical Chemistry A, 114(34), 9222–9230. Retrieved from [Link]

-

Nagendrappa, G. (2004). This compound Condensation. The Cyanide Connection with Tapioca and Vitamin B. Resonance, 9(7), 34-45. Retrieved from [Link]

-

Organic Syntheses. (n.d.). This compound. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). This compound Condensation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, September 3). This compound Condensation Reaction using Thiamine HCl. Retrieved from [Link]

-

Berski, S., et al. (2021). Mechanistic Pathways in Cyanide-Mediated this compound Condensation: A Comprehensive Electron Localisation Function (ELF) and Catastrophe Theory Analysis of the Umpolung Reaction. Molecules, 26(11), 3333. Retrieved from [Link]

-

Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 17.7: Vitamin B₁. Retrieved from [Link]

-

Klahm, S., et al. (2014). NHC-catalysed this compound condensation – is it all down to the Breslow intermediate?. Chemical Science, 5(11), 4437-4443. Retrieved from [Link]

-

Chemeurope.com. (n.d.). This compound condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

-

Scribd. (n.d.). This compound Condensation. Retrieved from [Link]

-

Sanchez-Larios, E., et al. (2014). This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Tetrahedron Letters, 55(30), 4153-4156. Retrieved from [Link]

-

All about chemistry. (2022, November 8). This compound condensation | Reaction mechanism | Umpolung. Retrieved from [Link]

-

Eymur, S., et al. (2013). Umpolung strategy: advances in catalytic C-C bond formations. Turkish Journal of Chemistry, 37(4), 584-613. Retrieved from [Link]

-

Taylor & Francis. (n.d.). This compound condensation – Knowledge and References. Retrieved from [Link]

-

PHARMD GURU. (n.d.). 25. This compound CONDENSATION. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, July 6). This compound condensation. Retrieved from [Link]

-

Tom's Lab. (2021, January 26). This compound condensation of benzaldehyde using thiamine. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). This compound Condensation. Retrieved from [Link]

-

Slideshare. (n.d.). This compound condensation. Retrieved from [Link]

-

Li, N., et al. (2022). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. RSC Advances, 12(18), 11211-11218. Retrieved from [Link]

Sources

- 1. This compound condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound condensation | PPTX [slideshare.net]

- 4. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]

- 5. Umpolung - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. This compound Condensation [organic-chemistry.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Benzoin_condensation [chemeurope.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. sciencemadness.org [sciencemadness.org]

- 14. pharmdguru.com [pharmdguru.com]

- 15. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. This compound condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The Benzoin Condensation: A Legacy of Liebig and Wöhler in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Serendipitous Discovery in Bitter Almond Oil

In the landscape of 19th-century chemistry, where the fundamental principles of organic structure were still being uncovered, Justus von Liebig and Friedrich Wöhler stood as titans.[1] Their collaborative spirit, a fusion of Liebig's ambition and Wöhler's gentle precision, led to groundbreaking discoveries that laid the groundwork for modern organic chemistry.[2] In 1832, during their investigations into the oil of bitter almonds (primarily benzaldehyde), they observed a remarkable transformation: two molecules of the aromatic aldehyde coupled to form a new substance, an α-hydroxy ketone they named benzoin.[3][4][5] This reaction, born from curiosity, was the first reported instance of the this compound condensation, a carbon-carbon bond-forming reaction that continues to be a cornerstone of synthetic organic chemistry.[6][7][8]

This guide provides a comprehensive technical overview of the this compound condensation, from its historical roots to its modern applications in complex molecule and drug synthesis. We will delve into the mechanistic intricacies that drive this transformation, explore detailed experimental protocols, and examine the evolution of catalytic systems that have rendered this classic reaction more efficient, safer, and stereoselective.

The Mechanistic Heart of the Condensation: Umpolung Reactivity

The this compound condensation is a classic example of "umpolung," or polarity reversal.[9] An aldehyde's carbonyl carbon is typically electrophilic. The genius of the this compound condensation lies in the temporary transformation of this electrophilic center into a nucleophilic one, enabling it to attack a second aldehyde molecule.[10] This crucial reversal is achieved through the action of a catalyst.

The Classic Cyanide-Catalyzed Mechanism

Shortly after Liebig and Wöhler's initial discovery, Nikolay Zinin, a student in Liebig's laboratory, developed a more efficient catalytic version using cyanide in the late 1830s.[3][4] The mechanism, later elucidated by A. J. Lapworth in 1903, proceeds through the following key steps[3][11]:

-

Nucleophilic Attack: The cyanide anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde molecule.[6]

-

Proton Transfer & Umpolung: The resulting cyanohydrin intermediate undergoes a proton transfer. The electron-withdrawing nature of the nitrile group increases the acidity of the adjacent C-H bond, facilitating deprotonation to form a resonance-stabilized carbanion.[12] This carbanion is the key "umpolung" species, with a nucleophilic carbon at the former carbonyl position.

-

Carbon-Carbon Bond Formation: This nucleophilic intermediate then attacks the carbonyl carbon of a second aldehyde molecule.[13]

-

Catalyst Regeneration: Subsequent proton transfer and elimination of the cyanide ion (an excellent leaving group) regenerates the catalyst and yields the final α-hydroxy ketone product, this compound.[4]

Caption: Figure 1: Cyanide-Catalyzed this compound Condensation Mechanism

The Rise of Greener Catalysts: Thiamine (Vitamin B1)

While effective, the high toxicity of cyanide salts spurred the search for safer alternatives.[10] In a significant breakthrough, it was discovered that thiamine hydrochloride (Vitamin B1) can catalyze the this compound condensation in a manner analogous to cyanide.[14] This discovery has been pivotal in making the reaction more amenable to academic and industrial settings.[15]

The catalytic activity of thiamine stems from its thiazolium salt moiety. In the presence of a base, the acidic proton at the C2 position of the thiazolium ring is removed, generating a nucleophilic N-heterocyclic carbene (NHC).[14] This NHC is the active catalyst and mimics the role of cyanide.

The thiamine-catalyzed mechanism involves:

-

NHC Formation: Deprotonation of the thiamine thiazolium ring to form the active NHC catalyst.

-

Nucleophilic Attack: The NHC attacks the aldehyde carbonyl.

-

Proton Transfer & Umpolung: The resulting intermediate undergoes a proton transfer to form a key resonance-stabilized intermediate, often referred to as the "Breslow intermediate."[12]

-

C-C Bond Formation: This intermediate attacks a second aldehyde molecule.

-

Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating the NHC catalyst and forming this compound.

Caption: Figure 2: Thiamine-Catalyzed this compound Condensation via NHC

Experimental Protocols: From Classic to Green Synthesis

The practical execution of the this compound condensation requires careful attention to reactant purity and reaction conditions. Benzaldehyde, for instance, is susceptible to oxidation to benzoic acid, which can inhibit the reaction.[16] Therefore, using freshly distilled benzaldehyde is crucial for achieving high yields.[17]

Protocol 1: Classic Cyanide-Catalyzed Synthesis of this compound

This protocol is based on the highly efficient, traditional method. Extreme caution must be exercised due to the high toxicity of sodium cyanide. All operations should be performed in a certified fume hood, and appropriate personal protective equipment must be worn.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Benzaldehyde (pure) | 106.12 | 25.0 g (24.0 mL) | 0.236 |

| Sodium Cyanide (NaCN) | 49.01 | 2.5 g | 0.051 |

| Ethanol (95%) | - | 125 mL | - |

| Deionized Water | - | 125 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser, add 125 mL of 95% ethanol, 125 mL of water, 25.0 g of pure benzaldehyde, and 2.5 g of sodium cyanide.[17]

-

Heat the mixture to a gentle boil and maintain reflux for 30 minutes.[17] Crystals of this compound may begin to separate from the hot solution.

-

After the reflux period, cool the flask first to room temperature and then in an ice bath to maximize crystallization.

-

Collect the crude this compound crystals by vacuum filtration and wash them with a small amount of cold water.

-

The crude product can be recrystallized from hot 95% ethanol to yield pure, white crystals of this compound. A typical yield of crude product is in the range of 90-92%.[17]

Protocol 2: Thiamine-Catalyzed "Green" Synthesis of this compound

This protocol offers a much safer alternative to the cyanide-catalyzed method and is well-suited for a variety of laboratory settings.[18]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Thiamine Hydrochloride | 337.27 | 0.80 g | 0.0024 |

| Sodium Hydroxide (3 M) | 40.00 | 5.0 mL | 0.015 |

| Ethanol (95%) | - | 20 mL | - |

| Deionized Water | - | 8 mL | - |

| Benzaldehyde (pure) | 106.12 | 7.0 mL (7.3 g) | 0.069 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2.6 g of thiamine hydrochloride in 8 mL of water.[14]

-

Add 20 mL of 95% ethanol and cool the solution in an ice bath.

-

Slowly add 5 mL of 3 M sodium hydroxide dropwise over approximately 10 minutes, ensuring the temperature does not exceed 20°C.[14] The solution should turn yellow, indicating the formation of the active catalyst.

-

Add 7 mL of pure benzaldehyde to the yellow mixture.

-

Heat the reaction gently at reflux for 60 to 90 minutes.

-

Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod may be necessary to initiate crystal formation.[18]

-

Collect the product crystals by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.

Caption: Figure 3: General Experimental Workflow for this compound Synthesis

Modern Frontiers: Asymmetric Synthesis and Drug Development

The this compound condensation has evolved far beyond the synthesis of its namesake. The development of chiral N-heterocyclic carbene catalysts has enabled highly enantioselective versions of the reaction, providing access to optically active α-hydroxy ketones, which are valuable building blocks in medicinal chemistry.[3][19] These asymmetric reactions are critical for the synthesis of complex natural products and pharmaceuticals.[20]

For instance, intramolecular this compound condensations catalyzed by chiral NHCs have been used to construct complex polycyclic structures with high stereocontrol.[21] Furthermore, the this compound product itself is a versatile intermediate. It can be oxidized to benzil, which serves as a key precursor for the synthesis of the antiepileptic drug Phenytoin.[22][23] This application underscores the enduring relevance of Liebig and Wöhler's discovery in the development of modern therapeutics.

Conclusion

From a serendipitous observation in bitter almond oil to a sophisticated tool in asymmetric catalysis and drug discovery, the this compound condensation is a testament to the enduring power of fundamental chemical research. The initial work by Liebig and Wöhler not only introduced a novel carbon-carbon bond-forming reaction but also opened the door to the concept of "umpolung" reactivity.[24] The subsequent evolution of the reaction, driven by a deeper mechanistic understanding and the pursuit of safer, more efficient catalysts, showcases the dynamism of chemical science. For today's researchers, the this compound condensation remains a robust and versatile reaction, its legacy firmly cemented in the synthesis of complex molecules that impact science and society.

References

-

Wikipedia. This compound condensation. [Link]

-

Organic Chemistry Portal. This compound Condensation. [Link]

-

BYJU'S. (2020-04-13). Mechanism of this compound Condensation Reaction. [Link]

-

Pharmaguideline. This compound Condensation and Perkin Condensation. [Link]

-

Testbook. This compound Condensation: Definition, Mechanism and Applications. [Link]

-

Slideshare. (2020-06-19). This compound condensation. [Link]

-

University of Colorado Boulder. This compound Condensation. [Link]

-

Science History Institute. Justus von Liebig and Friedrich Wöhler. [Link]

-

ACS Publications - Organic Letters. Catalytic Asymmetric this compound Condensation for the Synthesis of Natural Products and Their Analogs. [Link]

-

Sciencemadness.org. Thiamine Catalyzed this compound Condensation. [Link]

-

Chemistry LibreTexts. (2020-06-29). 9: Multistep Synthesis (Experiment). [Link]

-

University of Northern Iowa. Thiamine-catalyzed this compound Condensation. [Link]

-

Grokipedia. This compound condensation. [Link]

-

Beilstein Journal of Organic Chemistry. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. [Link]

-

SynArchive. This compound Condensation. [Link]

-

The Royal Society of Chemistry. (2011-09-12). Liebig and Wöhler: Creating a Path through the Dark Province of Organic Nature. [Link]

-

PMC. (2016-03-09). Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions. [Link]

-

Britannica. Friedrich Wöhler. [Link]

-

Resonance – journal of science education. This compound Condensation. The Cyanide Connection with Tapioca and Vitamin B1. [Link]

-

Organic Syntheses. This compound. [Link]

-

Beyond Benign. This compound Condensation. [Link]

-

RSC Publishing. (2022-04-04). Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. [Link]

-

Science Info. (2023-09-18). This compound Condensation: Mechanism, Applications. [Link]

Sources

- 1. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 2. Friedrich Wöhler | German Chemist & Pioneer of Organic Chemistry | Britannica [britannica.com]

- 3. This compound condensation - Wikipedia [en.wikipedia.org]

- 4. testbook.com [testbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. This compound condensation | PPTX [slideshare.net]

- 8. synarchive.com [synarchive.com]

- 9. This compound Condensation [organic-chemistry.org]

- 10. ias.ac.in [ias.ac.in]

- 11. grokipedia.com [grokipedia.com]

- 12. sciencemadness.org [sciencemadness.org]

- 13. This compound Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]

- 14. chem.latech.edu [chem.latech.edu]

- 15. beyondbenign.org [beyondbenign.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. This compound condensation [cs.gordon.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed this compound reactions [beilstein-journals.org]

- 22. Synthesis of this compound under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]

- 23. scienceinfo.com [scienceinfo.com]

- 24. books.rsc.org [books.rsc.org]

Physicochemical properties and crystal structure of (R/S)-benzoin

An In-depth Technical Guide to the Physicochemical Properties & Crystal Structure of (R/S)-Benzoin

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Benzoin (C₁₄H₁₂O₂), a 1,2-hydroxy ketone, is a molecule of significant interest in synthetic organic chemistry, serving as a key precursor to compounds like benzil and finding applications as a degassing agent in powder coatings.[1] This technical guide provides a comprehensive examination of the physicochemical properties of racemic (R/S)-benzoin, including its thermal characteristics, solubility profile, and detailed spectroscopic signatures (UV-Vis, IR, ¹H NMR, ¹³C NMR). Furthermore, it delves into the principles governing its solid-state architecture, discussing the key intermolecular forces that define the crystal lattice. This document synthesizes field-proven insights with established data, offering detailed experimental protocols for purification and characterization to support researchers in their laboratory endeavors.

Part 1: Physicochemical Properties of (R/S)-Benzoin

The physical and chemical properties of a compound are foundational to its application and analysis. They dictate the choice of solvents for reactions and purification, the conditions for storage, and the analytical methods for its identification and quality control.

General & Thermal Properties

(R/S)-Benzoin is an off-white to pale yellow crystalline solid, often with a faint, camphor-like odor.[1][2] Its core physicochemical and thermal properties are summarized in Table 1. The melting point is a critical indicator of purity; a sharp melting range, consistent with literature values, typically signifies a high-purity sample. The boiling point is often reported at reduced pressure to prevent decomposition at higher temperatures.

Table 1: Core Physicochemical Properties of (R/S)-Benzoin

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline solid | [2][3] |

| Melting Point | 134 - 138 °C | [4][5] |

| Boiling Point | 344 °C (at 1023 hPa); 194 °C (at 12 mmHg) | [4][6] |

| Density | ~1.31 g/cm³ (at 20 °C) | [1][6] |

| pKa (predicted) | 12.28 - 12.62 | [4] |

| LogP | ~2.13 | [2] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains a polar hydroxyl group and a carbonyl group, but is dominated by two nonpolar phenyl rings. This duality makes it sparingly soluble in water but readily soluble in many organic solvents. The choice of an appropriate solvent system is paramount for achieving efficient purification via recrystallization. As with most solids, the solubility of this compound in organic solvents increases significantly with temperature.[7][8][9] Studies have shown that acetone is a particularly effective solvent, a phenomenon attributed to strong hydrogen bonding interactions.[8][9]

-

Soluble: Hot Ethanol, Acetone, Chloroform, Pyridine.[2][10][11]

-

Recrystallization Solvents: Ethanol, 70:30 Ethanol/Water mixture.[12][13]

Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization. The following sections detail the key spectral signatures used to identify and confirm the structure of this compound.

In UV-Vis spectroscopy, this compound exhibits strong absorption in the ultraviolet region, arising from π → π* electronic transitions within the phenyl rings and the carbonyl group. The primary absorption maximum (λ_max) is typically observed around 247 nm when measured in ethanol.[2] This characteristic absorption provides a reliable method for quantitative analysis, such as determining solubility, using a spectrophotometer.[7][8]

The IR spectrum of this compound provides a definitive fingerprint of its functional groups. The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group is clearly indicated.

-

O-H Stretch: A broad and prominent absorption band is observed in the region of 3200-3500 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group.[14]

-

C-H Stretch (Aromatic): Peaks are typically seen just above 3000 cm⁻¹ (~3000-3100 cm⁻¹ ).[15]

-

C=O Stretch: A strong, sharp absorption peak appears around 1700-1750 cm⁻¹ , which is indicative of the ketone carbonyl group.[14][15]

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1500-1600 cm⁻¹ region confirm the presence of the phenyl rings.[15]

The presence of the broad O-H peak is the most telling evidence that the this compound condensation has occurred, distinguishing the product from the starting benzaldehyde reactant, which lacks this feature.[14]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are sensitive to the electronic environment of each nucleus.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (δ, ppm) (DMSO-d₆) | ¹³C NMR (δ, ppm) (CDCl₃) | Notes |

| Aromatic Protons | 7.24 - 8.02 (m, 10H) | 128.0 - 139.0 | Complex multiplets representing the 10 protons on the two phenyl rings. |

| Methine Proton (-CH) | ~6.10 (d, 1H) | ~76.0 | The proton on the carbon bearing the hydroxyl group. It appears as a doublet due to coupling with the -OH proton. |

| Hydroxyl Proton (-OH) | ~6.04 (d, 1H) | - | The hydroxyl proton signal. Its position can be variable and it appears as a doublet. |

| Carbonyl Carbon (C=O) | - | ~198.0 | The ketone carbonyl carbon is significantly deshielded and appears far downfield. |

| Methine Carbon (-CHOH) | - | ~75.6 | The carbon atom bonded to both a phenyl group and the hydroxyl group. |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The ¹H NMR data is referenced from a spectrum in DMSO-d₆[2] and ¹³C NMR data is referenced from spectra in CDCl₃.[1]

Part 2: Crystal Structure of (R/S)-Benzoin

The three-dimensional arrangement of molecules in the solid state, or crystal structure, is determined by a delicate balance of intermolecular forces. Understanding this architecture is crucial for predicting material properties like stability, dissolution rate, and mechanical strength. Racemic this compound crystallizes in a well-ordered lattice, with its structure available through repositories like the Cambridge Crystallographic Data Centre (CCDC).

Key Intermolecular Interactions

While specific unit cell parameters and space group information require access to crystallographic databases, the primary forces governing the packing of (R/S)-benzoin molecules can be expertly inferred from its molecular structure. These interactions are fundamental to crystal engineering.[3]

-

Hydrogen Bonding: The most significant directional interaction in the this compound crystal is the hydrogen bond. The hydroxyl group (-OH) of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. This interaction links molecules together, often forming chains or dimeric motifs that are fundamental to the overall crystal packing.

-

π-π Stacking: The two phenyl rings in this compound are electron-rich π-systems. In the solid state, these rings on adjacent molecules tend to stack on top of each other in an offset fashion to maximize attractive van der Waals forces. This π-π stacking is a crucial cohesive force that contributes to the thermodynamic stability of the crystal.

-

Van der Waals Forces: Weaker, non-directional van der Waals forces, including London dispersion forces, exist between all atoms and contribute significantly to the overall lattice energy.

These interactions collectively ensure that the molecules pack efficiently and symmetrically in the solid state.

Caption: Conceptual diagram of key intermolecular forces in the (R/S)-benzoin crystal lattice.

Part 3: Experimental Methodologies

The following protocols describe standard laboratory procedures for the purification and characterization of (R/S)-benzoin. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing soluble impurities and to grow well-defined crystals suitable for analysis.

Principle: Recrystallization leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures. Slow cooling promotes the formation of a pure, ordered crystal lattice.

Materials:

-

Crude (R/S)-benzoin

-

95% Ethanol (or a 70:30 ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Boiling chips or stir bar

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask with a boiling chip. Add a minimum amount of hot 95% ethanol (start with ~8-10 mL) and gently heat the mixture on a hot plate.[12]

-

Rationale: Using the minimum volume of hot solvent ensures the solution will be saturated upon cooling, maximizing the yield of recovered crystals. Heating increases the solubility of this compound dramatically.

-

-

Achieve Saturation: Continue adding small portions of hot ethanol until all the this compound has just dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[13]

-

Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

-

Rationale: Slow cooling is critical. It allows the this compound molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the "mother liquor." Rapid cooling would trap impurities within a less-ordered solid.[13]

-

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for 10-15 minutes to maximize precipitation.

-

Rationale: Further decreasing the temperature lowers the solubility of this compound, forcing more of the dissolved product out of the solution.

-

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

-

Rationale: The wash solvent must be cold to prevent the desired product from re-dissolving.

-

-

Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Weigh the final product and calculate the percent recovery.

Caption: Workflow for the purification of (R/S)-benzoin via recrystallization.

Protocol 2: Melting Point Determination

Objective: To assess the purity of the recrystallized this compound.

Procedure:

-

Load a small amount of the dry, recrystallized this compound into a capillary tube.

-

Place the tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (134-138 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range. A pure sample should have a narrow melting range (1-2 °C) that aligns with the literature value.

Protocol 3: Conceptual Workflow for Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of the molecule and its arrangement in the crystal lattice.

This workflow outlines the major stages involved in a single-crystal XRD experiment, the gold standard for structural elucidation.

Caption: Conceptual workflow for structure determination by single-crystal X-ray diffraction.

Conclusion

(R/S)-Benzoin is a well-characterized compound with a distinct set of physicochemical properties that facilitate its identification and purification. Its thermal stability, solubility profile, and rich spectroscopic signatures provide a robust framework for its analysis in research and industrial settings. The solid-state structure is governed by a combination of strong, directional hydrogen bonds and weaker π-π stacking interactions, which together dictate the crystalline architecture. The experimental protocols detailed herein offer reliable, field-proven methods for obtaining and verifying high-purity this compound, empowering scientists to utilize this versatile molecule with confidence.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8400, this compound. Retrieved from [Link]

-

Wikipedia. (2023). This compound (organic compound). Retrieved from [Link]

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]

-

Brainly. (2023). Interpret the IR spectrum for this compound. Retrieved from [Link]

-

Yang, F., et al. (2017). Solubility of this compound in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures. Journal of Chemical & Engineering Data, 62(9), 2821–2829. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR Benzil. Retrieved from [Link]

-

ACS Publications. (2017). Solubility of this compound in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures. Retrieved from [Link]

-

ResearchGate. (2017). Solubility of this compound in Six Monosolvents and in Some Binary Solvent Mixtures at Various Temperatures. Retrieved from [Link]

-

MFA Cameo. (2022). This compound. Retrieved from [Link]

-

MDPI. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. Retrieved from [Link]

-

ResearchGate. (2010). Selected intermolecular contacts in the benzoic acid crystal. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Poly(4-vinylimidazolium)s: A Highly Recyclable Organocatalyst Precursor for this compound Condensation Reaction. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization of this compound. Retrieved from [Link]

-

Scribd. (n.d.). 09 Recrystallization Manual. Retrieved from [Link]

-

Filo. (2025). Interpret the 1H and 13C NMR spectra of this compound below. Retrieved from [Link]

-

Recrystallization 2. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum (4000–400 cm À1 ) of solid this compound (KBr suspension). Retrieved from [Link]

-

Chegg.com. (2019). Solved Interpret the 1 H NMR spectra of this compound below. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of this compound. Retrieved from [Link]

-

MDPI. (2021). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis spectrogram of (a) this compound and this compound‐AOI. Retrieved from [Link]

-

XULA Digital Commons. (2022). Recrystallization. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Identify the absorption in the IR spectrum of this compound. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Benzoins and Cyclobenzoins in Supramolecular and Polymer Chemistry. Retrieved from [Link]

-